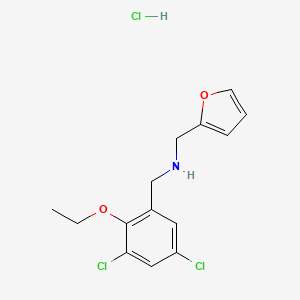
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as BRD0705, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug for various types of cancer.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied in preclinical models for its anti-cancer properties. It has shown potent activity against various types of cancer, including breast, lung, and colon cancers. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea inhibits the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to the development and progression of cancer.
Wirkmechanismus
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as paclitaxel and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. This compound also has good solubility in both aqueous and organic solvents, making it suitable for in vitro and in vivo studies. However, one limitation of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its relatively low potency compared to other BET inhibitors, such as JQ1. This may limit its efficacy in certain types of cancer or require higher doses for therapeutic effect.
Zukünftige Richtungen
There are several potential future directions for the development of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One avenue is the optimization of the compound's potency and selectivity for BET proteins. This could be achieved through structure-activity relationship studies or the development of prodrugs that can be activated specifically in cancer cells. Another direction is the evaluation of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea in combination with other anti-cancer drugs, particularly immunotherapies. Finally, the clinical development of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a therapeutic drug for cancer is a promising direction that warrants further investigation.
Conclusion
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a small molecule inhibitor that has shown promise in preclinical studies for its anti-cancer properties. Its specificity for BET proteins and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic drug for various types of cancer. Further research is needed to optimize its potency and selectivity, evaluate its efficacy in combination with other drugs, and advance its clinical development.
Synthesemethoden
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is synthesized by reacting 4-bromoaniline with tetrahydro-2-furanylmethyl isocyanate in the presence of a base. The reaction yields N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a white solid with a purity of over 95%. This synthesis method is relatively simple and can be scaled up for large-scale production.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMFPJSVFFRMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5404834.png)
![N-cycloheptyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5404841.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine](/img/structure/B5404844.png)

![N-isobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5404858.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5404861.png)
![2-[{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5404863.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenol](/img/structure/B5404871.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5404878.png)
![3,4-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5404882.png)
![7-(3-cyclopentylpropanoyl)-2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5404888.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B5404922.png)